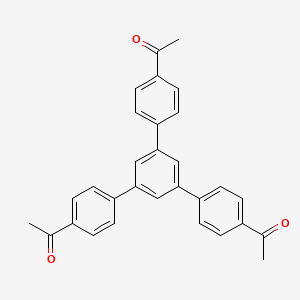

1,3,5-Tri(4-acetylphenyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[4-[3,5-bis(4-acetylphenyl)phenyl]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24O3/c1-19(31)22-4-10-25(11-5-22)28-16-29(26-12-6-23(7-13-26)20(2)32)18-30(17-28)27-14-8-24(9-15-27)21(3)33/h4-18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVGLMQQYMQCTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)C(=O)C)C4=CC=C(C=C4)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406777 | |

| Record name | Ethanone, 1,1'-[5'-(4-acetylphenyl)[1,1':3',1''-terphenyl]-4,4''-diyl]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47732-99-0 | |

| Record name | Ethanone, 1,1'-[5'-(4-acetylphenyl)[1,1':3',1''-terphenyl]-4,4''-diyl]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3,5-Tri(4-acetylphenyl)benzene

CAS Number: 47732-99-0

This technical guide provides a comprehensive overview of 1,3,5-Tri(4-acetylphenyl)benzene, a symmetrical aromatic compound with significant applications in materials science and organic synthesis.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and characterization.

Core Chemical and Physical Properties

This compound is characterized by a central benzene ring substituted with three 4-acetylphenyl groups at the 1, 3, and 5 positions, giving it a distinct trigonal symmetry.[1] This structure makes it a valuable building block, particularly in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).[1]

| Property | Value | Reference |

| CAS Number | 47732-99-0 | [1] |

| IUPAC Name | 1-[4-[3,5-bis(4-acetylphenyl)phenyl]phenyl]ethanone | [1] |

| Molecular Formula | C₃₀H₂₄O₃ | [1] |

| Molecular Weight | 432.5 g/mol | [1] |

| Melting Point | 256°C | [2] |

| Purity | ≥97% - 98% | [3] |

| Appearance | White to cream-colored solid | [2] |

Spectroscopic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques.

| Spectroscopy | Key Data Points | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) 2.65 (s, 9H), 7.78 (t-d, 6H), 7.85 (s, 3H), 8.08 (t-d, 6H) | [2] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) 26.93, 126.33, 127.71, 129.29, 136.60, 141.79, 145.27, 197.81 | [2] |

| Infrared (IR) (ATR) | νC=O 1670 cm⁻¹ (s), νC=C 1600 cm⁻¹ (m), νC=C-H 3020 cm⁻¹ (w) | [2] |

| Mass Spectrometry | The fragmentation pattern often shows the loss of acetyl groups (mass 43) and the formation of phenyl cation fragments.[1] | [1] |

Experimental Protocols

Synthesis of this compound

The most common synthetic route is the acid-catalyzed cyclotrimerization of 4-acetylphenyl derivatives.[1] A representative procedure adapted from a published method for a similar compound is as follows:

Materials:

-

1,3,5-triphenylbenzene

-

Acetyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), dried

-

5% Sodium bicarbonate solution

-

Magnesium sulfate (MgSO₄)

-

Ethanol

Procedure:

-

Under a nitrogen atmosphere, dissolve AlCl₃ (33 g, 0.25 mol) in acetyl chloride (180 mL, 2.5 mol) in a 1-L round-bottom flask and cool in an ice/water bath.[2]

-

In a separate flask, dissolve 1,3,5-triphenylbenzene (10 g, 0.033 mol) in dried DCM (200 mL) and cool in an ice/water bath.[2]

-

Transfer the DCM solution to a chilled, nitrogen-purged dropping funnel and add it gradually to the cold AlCl₃/acetyl chloride solution. The solution will turn a deep red color.[2]

-

After the addition is complete, pour the reaction mixture into a beaker containing 1800 mL of ice and stir overnight, forming a light yellow slurry.[2]

-

Isolate the DCM phase using a separatory funnel and wash the aqueous phase with DCM (3 x 200 mL).[2]

-

Combine the DCM phases, wash with 5% sodium bicarbonate solution (2 x 200 mL), then dry over MgSO₄ and filter.[2]

-

Evaporate the solvent to yield a cream-colored solid.[2]

-

Purify the solid by stirring with 1 L of boiling ethanol for 30 minutes and filtering while hot. Repeat the hot ethanol washing until the solvent is no longer discolored.[2]

-

Dry the filter cake overnight to yield the final product.[2]

Applications and Logical Workflow

This compound is a key building block in materials science due to its symmetrical structure and reactive acetyl groups.[1] These features allow for its use in the construction of complex, porous materials.

Caption: Logical workflow for the application of this compound.

Potential in Drug Development and Biological Activity

While primarily utilized in materials science, some triaryl compounds have shown potential biological activities, including antioxidant, anticancer, and antimicrobial effects.[1] The unique structure of this compound makes it an interesting scaffold for further investigation in medicinal chemistry. Its acetyl groups can be modified to introduce various pharmacophores, potentially leading to the development of novel therapeutic agents.

The synthesis of derivatives, such as 1,3,5-tris(4-carboxyphenyl)benzene, from this compound, highlights a pathway to creating molecules with different functional groups that could be explored for biological interactions.[2]

Caption: Synthetic pathway to potential bioactive molecules.

Safety Information

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be used when handling this compound.

Disclaimer: This document is for informational purposes only and should not be considered a substitute for professional scientific guidance. Always consult the relevant safety data sheets (SDS) before handling any chemical substances.

References

solubility of 1,3,5-Tri(4-acetylphenyl)benzene in common organic solvents

A Technical Guide to the Solubility of 1,3,5-Tri(4-acetylphenyl)benzene

Introduction

This compound is a highly symmetric, polyaromatic ketone. Its rigid, C3-symmetric structure makes it a valuable building block (ligand) in the synthesis of advanced materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).[1] The solubility of this compound is a critical parameter for its synthesis, purification, and application in materials science, directly impacting reaction conditions, crystallization, and processing.

This technical guide provides a summary of the known solubility characteristics of this compound in common organic solvents, outlines a general protocol for its quantitative solubility determination, and details its synthesis and purification, which offers further insight into its solvent compatibility.

Molecular Structure and Qualitative Solubility Profile

The structure of this compound consists of a central benzene ring substituted at the 1, 3, and 5 positions with 4-acetylphenyl groups. The molecule's large, nonpolar, aromatic surface area dominates its character, while the three acetyl groups introduce moderate polarity and potential for hydrogen bonding.

Quantitative solubility data for this compound is not widely available in published literature. However, analysis of its synthesis and purification procedures provides significant qualitative insights into its solubility profile:

-

Dichloromethane (DCM): The compound's precursor, 1,3,5-triphenylbenzene, is dissolved in DCM during the synthesis, suggesting that the final product, this compound, likely possesses some solubility in chlorinated solvents like DCM.[2]

-

Ethanol: The crude product is purified by washing it with boiling ethanol.[2] The solid is filtered while the ethanol is hot, a technique used to remove impurities that are soluble in hot ethanol while the desired compound remains largely insoluble. This indicates that this compound has low solubility in hot ethanol and likely even lower solubility at room temperature.

-

1,4-Dioxane: In a procedure for a subsequent reaction, the compound was reported as being "suspended" in 1,4-dioxane, not dissolved.[2] This implies that it is not freely soluble in dioxane at room temperature.

Based on its structure, it is anticipated to be most soluble in nonpolar to moderately polar aromatic or chlorinated organic solvents and less soluble in highly polar solvents (like water) or nonpolar aliphatic solvents.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound. Therefore, a standardized experimental protocol is provided below for researchers to determine solubility in solvents relevant to their specific application.

General Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the equilibrium solubility of a compound like this compound using the isothermal shake-flask method.

4.1 Materials and Equipment

-

This compound (purity >98%)

-

Analytical balance (±0.01 mg)

-

Selection of organic solvents (e.g., Dichloromethane, Chloroform, Toluene, Tetrahydrofuran, Acetone, N,N-Dimethylformamide)

-

Scintillation vials or sealed flasks

-

Constant temperature orbital shaker or water bath

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC or UV-Vis spectrophotometer for analysis

-

Volumetric flasks and pipettes

4.2 Procedure

-

Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the slurries for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove all undissolved solids.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration suitable for the analytical method being used.

-

Quantification: Analyze the concentration of the diluted solution using a pre-calibrated HPLC or UV-Vis method.

-

Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in mg/mL or mol/L.

This workflow is visualized in the diagram below.

Synthesis and Purification Protocol

Understanding the synthesis provides context for the compound's solubility. The following protocol is adapted from a published method.[2]

5.1 Synthesis

-

Reactant Preparation: In a 1-L round-bottom flask under a slow flow of nitrogen, dissolve aluminum chloride (AlCl₃, 33 g) in acetyl chloride (180 mL) and chill the solution in an ice/water bath.

-

Starting Material Solution: In a separate flask, dissolve 1,3,5-triphenylbenzene (10 g) in dried dichloromethane (DCM, 200 mL) and chill this solution in an ice/water bath.

-

Friedel-Crafts Acylation: Gradually add the DCM solution of 1,3,5-triphenylbenzene to the cold AlCl₃/acetyl chloride solution. The mixture will turn a deep red color.

-

Reaction: After the addition is complete, stir the mixture at room temperature for 2 hours, during which a precipitate will form.

-

Quenching: Slowly pour the reaction mixture into 1800 mL of ice and stir overnight. This results in a light yellow slurry.

5.2 Workup and Purification

-

Extraction: Isolate the DCM phase using a separatory funnel. Wash the remaining aqueous phase with DCM (3 x 200 mL).

-

Washing: Combine all DCM phases and wash them with a 5% sodium bicarbonate solution (2 x 200 mL).

-

Drying and Evaporation: Dry the combined DCM phase over magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield a cream-colored solid.

-

Purification by Hot Wash: Stir the solid in 1 L of boiling ethanol for 30 minutes and filter while hot. Repeat this hot ethanol washing until the filtrate is no longer discolored.

-

Final Drying: Dry the resulting white solid filter cake overnight.

The synthesis and purification process is illustrated in the diagram below.

References

An In-depth Technical Guide to the Electronic Properties of 1,3,5-Tri(4-acetylphenyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of 1,3,5-Tri(4-acetylphenyl)benzene, a symmetrically substituted aromatic compound with significant potential in materials science and as a scaffold in medicinal chemistry. The document details the molecule's synthesis, theoretical electronic structure, and the experimental protocols for its characterization. Particular emphasis is placed on its potential applications in drug development, leveraging the unique characteristics of the triphenylbenzene core and the influence of its acetyl functional groups.

Introduction

This compound is a unique organic molecule characterized by a central benzene ring symmetrically substituted with three 4-acetylphenyl groups. This C3-symmetric structure imparts notable thermal stability and specific electronic and photophysical properties. The presence of electron-withdrawing acetyl groups significantly influences its electronic landscape, making it an interesting candidate for various applications, including as a building block for metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and as a core structure in the design of functional materials and potential therapeutic agents.[1] This guide serves to consolidate the current understanding of its electronic properties and to provide detailed methodologies for its further investigation.

Synthesis and Structural Characterization

The primary synthetic route to this compound is through the acid-catalyzed cyclotrimerization of 4-acetylphenyl derivatives.[2] This reaction, a type of aldol condensation, efficiently constructs the central tri-substituted benzene ring.

A general synthetic approach involves the reaction of a 4-acetylphenyl precursor in the presence of a catalyst, with temperature and reaction time being critical parameters for optimizing the yield.[2]

Structural Features: The molecule possesses a planar central benzene ring with the three peripheral acetylphenyl groups twisted out of this plane, often adopting a propeller-like conformation in the solid state. This non-planar structure can influence its packing in the solid state and its solubility.

Electronic and Optical Properties

The electronic properties of this compound are largely dictated by its extended π-conjugated system and the presence of the electron-withdrawing acetyl groups.

Frontier Molecular Orbitals and Energy Gap

Theoretical studies, specifically Density Functional Theory (DFT) calculations, provide insight into the frontier molecular orbitals (FMOs) of the molecule. The Highest Occupied Molecular Orbital (HOMO) is predicted to be localized primarily on the central triphenylbenzene core, which is the electron-donating part of the molecule. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is expected to be concentrated on the peripheral acetyl groups, which act as the electron-accepting moieties.

This spatial separation of the HOMO and LUMO is a key characteristic that influences the molecule's charge transfer properties upon photoexcitation.

Table 1: Theoretical Electronic Properties of this compound

| Property | Theoretical Value | Method |

| HOMO-LUMO Gap (Eg) | 3.5 - 4.0 eV | DFT[2] |

| Experimental HOMO | Not Reported | Cyclic Voltammetry |

| Experimental LUMO | Not Reported | Cyclic Voltammetry |

| Optical Band Gap | Not Reported | UV-Vis Spectroscopy |

Note: Experimental values are yet to be reported in the literature and are included here as a guide for future characterization.

Spectroscopic Properties

Table 2: Spectroscopic Properties of this compound (Expected)

| Property | Expected Wavelength (nm) | Notes |

| Absorption Maximum (λ_abs_) | ~250-350 | Based on the parent 1,3,5-triphenylbenzene structure and the effect of acetyl groups. |

| Emission Maximum (λ_em_) | >350 | A significant Stokes shift is anticipated. |

| Fluorescence Quantum Yield (Φ_F_) | Moderate | The acetyl groups may provide non-radiative decay pathways, potentially lowering the quantum yield compared to the parent compound. |

Experimental Protocols

The following sections detail the standard experimental procedures for characterizing the electronic and optical properties of this compound.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule.

Protocol:

-

Solution Preparation: Prepare a solution of this compound (typically 1-5 mM) in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

-

Electrochemical Cell: Utilize a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).

-

Measurement: De-gas the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes. Record the cyclic voltammogram by scanning the potential between appropriate limits.

-

Data Analysis: Determine the onset oxidation potential (E_ox_) and onset reduction potential (E_red_) from the voltammogram. The HOMO and LUMO energy levels can be estimated using the following empirical equations, referencing the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard:

-

HOMO (eV) = -[E_ox_ (vs Fc/Fc+) + 4.8]

-

LUMO (eV) = -[E_red_ (vs Fc/Fc+) + 4.8]

-

Caption: Workflow for the synthesis and electronic characterization of this compound.

UV-Vis Absorption and Fluorescence Spectroscopy

These techniques are used to determine the optical properties of the molecule, including its absorption and emission spectra.

Protocol:

-

Solution Preparation: Prepare dilute solutions of the compound in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, or acetonitrile). A typical concentration range is 10^-6^ to 10^-5^ M.

-

UV-Vis Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a reference.

-

Fluorescence Measurement: Record the emission and excitation spectra using a spectrofluorometer. The excitation wavelength for the emission spectrum should be set at the absorption maximum determined from the UV-Vis spectrum.

-

Quantum Yield Determination (Relative Method):

-

Select a standard with a known quantum yield that absorbs at a similar wavelength to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Prepare a series of solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength.

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for all solutions.

-

The quantum yield (Φ_s_) of the sample is calculated using the following equation: Φ_s_ = Φ_r_ * (I_s_ / I_r_) * (A_r_ / A_s_) * (n_s_² / n_r_²) where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Subscripts 's' and 'r' denote the sample and reference, respectively.

-

-

Relevance to Drug Development

The 1,3,5-triphenylbenzene scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The rigid, C3-symmetric nature of this core provides a well-defined three-dimensional orientation for appended functional groups, which can be crucial for specific drug-receptor interactions.

The Role of Acetyl Groups

The acetyl groups in this compound play a significant role in modulating its properties for potential pharmaceutical applications:

-

Polarity and Solubility: The acetyl groups increase the polarity of the molecule compared to the parent triphenylbenzene, which can influence its solubility in biological media.

-

Hydrogen Bonding: The carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor, a critical interaction in many drug-receptor binding events.[3]

-

Metabolic Stability: The acetyl group can influence the metabolic stability of a drug molecule. In some cases, it can be a site for metabolism, while in others, its electron-withdrawing nature can protect adjacent aromatic rings from oxidative metabolism.

-

Bioisosteric Replacement: The acetyl group can be a starting point for further chemical modification to introduce other functional groups through well-established chemical transformations, allowing for the exploration of structure-activity relationships.

Caption: Conceptual diagram of this compound as a central scaffold in a multi-functional drug molecule.

Potential Applications

-

Scaffold for Drug Design: The triphenylbenzene core can be used to design novel molecules with specific spatial arrangements of pharmacophores to target proteins, enzymes, or nucleic acids.

-

Bioimaging and Diagnostics: The inherent fluorescence of the triphenylbenzene core, although potentially modest in this specific compound, can be enhanced through further chemical modification. This opens up possibilities for its use as a fluorescent probe for bioimaging applications.

-

Drug Delivery: The rigid structure and the potential for functionalization make it a candidate for the construction of nano-sized drug delivery vehicles, where the core provides structural integrity and the surface can be modified for targeting and drug loading.

Conclusion

This compound is a molecule with a rich potential stemming from its unique electronic and structural properties. While detailed experimental characterization of its electronic and photophysical properties is still emerging, theoretical calculations and comparisons with related compounds provide a strong foundation for its further investigation. The methodologies outlined in this guide offer a clear path for researchers to experimentally validate and expand upon the current understanding of this promising compound. For drug development professionals, the 1,3,5-triphenylbenzene scaffold, functionalized with versatile acetyl groups, represents an attractive starting point for the design of novel therapeutics and diagnostic agents. Further research into this molecule is warranted to fully unlock its potential in both materials science and medicine.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,3,5-Tri(4-acetylphenyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tri(4-acetylphenyl)benzene is a symmetrical aromatic ketone with a triphenylbenzene core. Its unique structure, featuring three acetyl groups, makes it a valuable precursor in the synthesis of various materials, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).[1] The thermal stability of this compound is a critical parameter for its application in materials science, where high-temperature processing is often required. Understanding its decomposition temperature and behavior under thermal stress is essential for predicting the performance and longevity of materials derived from it.

Thermal Stability and Decomposition Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative data for the thermal decomposition of this compound. Therefore, the following table is presented as a template for the types of data that should be collected and analyzed. The values presented are illustrative and should be determined experimentally.

| Thermal Property | Value (°C) | Notes |

| Melting Point (Tm) | Data not available | Expected to be a sharp melting point for a pure crystalline solid. |

| Decomposition Temperature (5% weight loss, Td5) | Data not available | Onset of thermal decomposition. |

| Decomposition Temperature (10% weight loss, Td10) | Data not available | Significant thermal decomposition underway. |

| Decomposition Temperature (50% weight loss, Td50) | Data not available | Mid-point of thermal decomposition. |

It is highly recommended that these values be determined experimentally using the protocols outlined below.

Experimental Protocols

The following are detailed methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine the thermal properties of this compound. These protocols are based on standard practices for the analysis of organic small molecules and conditions reported for similar compounds.[2]

3.1. Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring its mass change as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 5 °C/min.[2] A higher heating rate (e.g., 10 or 20 °C/min) can be used for preliminary screening.

-

-

Data Collection: Continuously record the sample weight as a function of temperature.

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature to obtain the TGA curve.

-

Determine the onset of decomposition (Td-onset) and the temperatures at which 5%, 10%, and 50% weight loss occurs (Td5, Td10, Td50).

-

The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

-

3.2. Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other phase transitions of the compound by measuring the heat flow to or from the sample as a function of temperature.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan will be used as the reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 30 °C).

-

Ramp the temperature to a point above the expected melting point (e.g., 300 °C) at a constant heating rate of 5-10 °C/min.

-

Cool the sample back to the starting temperature at a controlled rate.

-

A second heating cycle is often performed to observe the behavior of the melt-quenched material.

-

-

Data Collection: Continuously record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

The melting point (Tm) is typically determined as the onset or peak of the endothermic melting transition.

-

Other thermal events, such as glass transitions or crystallization, can also be identified.

-

Synthesis Workflow

The synthesis of this compound is a key process for its application in materials science. The following diagram illustrates a common synthetic route.

Caption: Synthetic pathway for this compound.

Conclusion

While direct experimental data on the thermal stability of this compound is currently limited in the public domain, the methodologies for its determination are well-established. The protocols for TGA and DSC analysis provided in this guide offer a robust framework for researchers to characterize this important compound. A comprehensive understanding of its thermal properties is paramount for its successful application in the development of advanced materials and for quality control in its synthesis and use. The provided synthesis workflow also offers a clear overview of its production for laboratory and potential industrial applications.

References

1,3,5-Tri(4-acetylphenyl)benzene: A Versatile Building Block for Advanced Materials

An In-depth Technical Guide for Researchers and Scientists

Abstract

1,3,5-Tri(4-acetylphenyl)benzene, a symmetric aromatic compound, is a pivotal building block in the realm of materials science. Its unique trigonal structure, characterized by a central benzene ring substituted with three 4-acetylphenyl groups, provides a versatile platform for the synthesis of a wide array of advanced materials. This technical guide delves into the potential applications of this compound, with a primary focus on its role in the development of porous organic polymers (POPs), metal-organic frameworks (MOFs), and covalent organic frameworks (COFs). This document provides a comprehensive overview of its synthesis, properties, and applications, supplemented with quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

The quest for novel materials with tailored properties is a driving force in scientific innovation. This compound has emerged as a significant intermediate in organic synthesis and a cornerstone for constructing complex macromolecular architectures.[1][2] Its rigid, planar core and reactive acetyl peripheral groups make it an ideal candidate for creating materials with high thermal stability, porosity, and specific functionalities. The electron-withdrawing nature of the acetyl groups also influences the electronic and chemical reactivity of the molecule.[2] This guide explores the synthesis of this key molecule and its subsequent application in the fabrication of high-performance materials.

Synthesis of this compound

The primary synthetic route to this compound involves the acid- or base-catalyzed trimerization of 4-acetylphenylacetylene or the self-condensation of 4-acetylacetophenone. A general representation of this cyclotrimerization reaction is depicted below.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis via Self-Condensation

This protocol is a representative example for the synthesis of 1,3,5-triarylbenzenes and can be adapted for this compound.

Materials:

-

4-acetylacetophenone (1 equivalent)

-

Anhydrous Toluene

-

Copper(II) chloride (CuCl₂) as catalyst[3]

-

Magnesium sulfate (MgSO₄)

-

Ether

-

Ethanol

Procedure:

-

A mixture of 4-acetylacetophenone and CuCl₂ (molar ratio of approximately 15:1) is placed in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[3]

-

Anhydrous toluene is added as a solvent.[3]

-

The reaction mixture is refluxed in an oil bath at a temperature of 180-220°C for 6 hours.[3]

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The mixture is extracted with ether (3 x 10 mL) and the organic layers are combined.[3]

-

The combined organic layer is dried over anhydrous magnesium sulfate.[3]

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography or recrystallization from ethanol to afford pure this compound.

Applications in Materials Science

The trifunctional nature of this compound makes it an excellent monomer for the synthesis of various polymeric materials.

Porous Organic Polymers (POPs)

POPs are a class of materials characterized by their high surface area and porous nature. The acetyl groups of this compound can be converted to other functional groups, such as azo bridges, to create porous networks. These materials have potential applications in gas storage and separation.

Caption: Formation of Porous Organic Polymers.

Metal-Organic Frameworks (MOFs)

MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands. While this compound itself is not a typical MOF ligand, its derivative, 1,3,5-tris(4-carboxyphenyl)benzene (H₃BTB), is a widely used tritopic linker for the construction of highly porous and stable MOFs.[2] These MOFs have applications in gas storage, catalysis, and drug delivery.

Caption: Assembly of Metal-Organic Frameworks.

Covalent Organic Frameworks (COFs)

COFs are crystalline porous polymers with structures held together by strong covalent bonds. The formyl derivative of the core, 1,3,5-tris(4-formylphenyl)benzene, is a key building block for the synthesis of imine-linked COFs.[4] These materials exhibit high thermal stability and permanent porosity, making them suitable for applications in gas separation and catalysis.[2][4] Recent research has also explored the use of fluorinated derivatives of this compound in the synthesis of COFs for CO₂ capture.[2]

Caption: Synthesis of Covalent Organic Frameworks.

Quantitative Data

The following table summarizes key performance metrics of materials derived from this compound and its analogues.

| Material Type | Derivative/Analogue Used | Property | Value | Reference |

| Porous Organic Polymer | 1,3,5-Tris(4-nitrophenyl)benzene | BET Surface Area | Up to 351 m²/g | [5] |

| Thermal Stability (TGA) | Stable up to ~220 °C | [5] | ||

| Covalent Organic Framework | 1,3,5-Tris(4-formylphenyl)benzene | BET Surface Area (Benzothiazole COF) | 328 m²/g | [4] |

| Thermal Stability (TGA) | Stable up to 450 °C | [4] | ||

| CO₂ Adsorption | 7.8 wt% (273 K/1 bar) | [4] | ||

| Covalent Organic Framework | 1,3,5-Tris(3-fluoro-4-formylphenyl)benzene | BET Surface Area (TPTF-COF) | 1084.61 m²/g | [6] |

Conclusion

This compound is a highly valuable and versatile building block in materials science. Its rigid, symmetric structure and reactive functional groups enable the synthesis of a diverse range of advanced materials, including porous organic polymers, metal-organic frameworks, and covalent organic frameworks. The exceptional properties of these materials, such as high porosity, thermal stability, and tunable functionality, position them as promising candidates for a multitude of applications, from gas storage and separation to catalysis and beyond. Further research into the derivatization of this compound and the exploration of new synthetic methodologies will undoubtedly lead to the development of next-generation materials with unprecedented performance characteristics.

References

The Synthesis of 1,3,5-Tri(4-acetylphenyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and history of the synthesis of 1,3,5-Tri(4-acetylphenyl)benzene, a key building block in the development of novel materials and pharmaceutical scaffolds. We delve into the primary synthetic routes, offering detailed experimental protocols and a compilation of relevant quantitative data. This document also includes visualizations of the synthetic pathways to facilitate a deeper understanding of the chemical transformations involved.

Introduction and Historical Context

The synthesis of 1,3,5-triarylbenzenes, the structural core of this compound, has a rich history dating back to the late 19th and early 20th centuries. Early work focused on the self-condensation of acetophenone and its derivatives to produce the 1,3,5-triphenylbenzene core.[1] While the precise first synthesis of this compound is not readily apparent in the surveyed literature, its development is a logical extension of these early explorations into triarylbenzene synthesis. The introduction of the 4-acetylphenyl substituents significantly enhances the molecule's utility, providing reactive sites for further functionalization and the construction of more complex architectures, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).[2]

Two predominant synthetic strategies have emerged for the preparation of this compound: the Friedel-Crafts acylation of a pre-formed 1,3,5-triphenylbenzene core and the acid-catalyzed cyclotrimerization of a suitable acetophenone precursor.

Synthetic Methodologies

Friedel-Crafts Acylation of 1,3,5-Triphenylbenzene

This method involves the electrophilic aromatic substitution of 1,3,5-triphenylbenzene with an acetylating agent, typically acetyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[3] The reaction proceeds by generating a highly electrophilic acylium ion, which then attacks the electron-rich phenyl rings of the 1,3,5-triphenylbenzene substrate.

Materials:

-

1,3,5-Triphenylbenzene

-

Acetyl chloride (CH₃COCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., carbon disulfide, dichloroethane, or nitrobenzene)

-

Hydrochloric acid (HCl), dilute

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), suspend anhydrous aluminum chloride in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath.

-

Dissolve 1,3,5-triphenylbenzene in the anhydrous solvent and add it to the dropping funnel.

-

Slowly add the 1,3,5-triphenylbenzene solution to the stirred AlCl₃ suspension.

-

Dissolve acetyl chloride in the anhydrous solvent and add it to the dropping funnel.

-

Add the acetyl chloride solution dropwise to the reaction mixture at a rate that maintains the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for a specified time (typically several hours) to drive the reaction to completion.[4]

-

Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

Acid-Catalyzed Cyclotrimerization

This approach relies on the self-condensation of three molecules of a 4-acetyl-substituted acetophenone derivative in the presence of an acid catalyst to form the central benzene ring.[2] This method is often favored due to its atom economy.

Materials:

-

A suitable 4-substituted acetophenone precursor (e.g., 4-chloroacetophenone or 4-hydroxyacetophenone)

-

Acid catalyst (e.g., dodecylbenzenesulfonic acid (DBSA), methanesulfonic acid, or a solid acid catalyst like nanoclinoptilolite)[5][6]

-

High-boiling solvent (optional, can be performed solvent-free)

Procedure:

-

Combine the acetophenone derivative and the acid catalyst in a reaction vessel.

-

If a solvent is used, add it to the mixture. For solvent-free conditions, proceed to the next step.

-

Heat the reaction mixture to a high temperature (typically 100-150 °C) with vigorous stirring for a period ranging from a few hours to 24 hours.[7][8]

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture.

-

If a solid product precipitates, it can be collected by filtration. Otherwise, an extraction and purification procedure similar to the one described for the Friedel-Crafts acylation is employed.

-

If the precursor was a haloacetophenone, a subsequent step to introduce the acetyl group via a cross-coupling reaction might be necessary.

Data Presentation

| Parameter | Friedel-Crafts Acylation of 1,3,5-Triphenylbenzene | Acid-Catalyzed Cyclotrimerization of Acetophenone Derivatives |

| Starting Materials | 1,3,5-Triphenylbenzene, Acetyl Chloride, AlCl₃ | 4-substituted Acetophenone, Acid Catalyst |

| Typical Solvents | Carbon disulfide, Dichloroethane, Nitrobenzene | Toluene, or Solvent-free |

| Reaction Temperature | 0 °C to reflux | 100-150 °C |

| Reaction Time | Several hours | 1-24 hours |

| Reported Yield | Varies depending on conditions | 50-90% (for related 1,3,5-triphenylbenzene compounds)[8] |

| Purification Method | Recrystallization, Column Chromatography | Recrystallization, Column Chromatography |

| Melting Point (°C) | 171–173 (for 1,3,5-triphenylbenzene)[7] | Varies with substituents |

| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons typically in the range of 7.4-7.8 | Aromatic protons and methyl protons of the acetyl group (~2.6 ppm) |

| ¹³C NMR (CDCl₃, δ ppm) | Aromatic carbons in the range of 124-142 | Aromatic carbons and carbonyl carbon (~197 ppm) |

Visualizations

Synthetic Pathways

Caption: Synthetic routes to this compound.

Experimental Workflow: Friedel-Crafts Acylation

Caption: Experimental workflow for Friedel-Crafts acylation.

Conclusion

The synthesis of this compound is a well-established process with two primary, reliable routes. The choice between Friedel-Crafts acylation and acid-catalyzed cyclotrimerization will depend on the availability of starting materials, desired scale, and specific laboratory capabilities. The acetyl groups on the final product provide valuable handles for further chemical modification, making it a versatile platform for the design and synthesis of advanced materials and complex organic molecules. Future research may focus on developing even more efficient and environmentally benign catalytic systems for its synthesis.

References

- 1. article.sapub.org [article.sapub.org]

- 2. Buy this compound | 47732-99-0 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. arkat-usa.org [arkat-usa.org]

- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 7. rsc.org [rsc.org]

- 8. CN107011109A - A kind of preparation method of 1,3,5 triphenyl benzene-like compounds - Google Patents [patents.google.com]

Methodological & Application

Application Note and Protocol: Synthesis of 1,3,5-Tri(4-acetylphenyl)benzene via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tri(4-acetylphenyl)benzene is a symmetrical aromatic ketone that serves as a versatile building block in various fields of chemical research, including the synthesis of metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and complex organic molecules.[1] Its rigid, trigonal structure makes it an ideal core for constructing porous materials and supramolecular assemblies.[1] The Friedel-Crafts acylation is a classic and effective method for introducing acyl groups onto an aromatic ring.[2] This application note provides a detailed protocol for the synthesis of this compound from 1,3,5-triphenylbenzene using a Friedel-Crafts acylation reaction.

Principle of the Method

The synthesis involves the electrophilic aromatic substitution of 1,3,5-triphenylbenzene with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The aluminum chloride activates the acetyl chloride by forming a highly electrophilic acylium ion. This electrophile then attacks the electron-rich phenyl rings of 1,3,5-triphenylbenzene, leading to the substitution of a hydrogen atom with an acetyl group on each of the three peripheral phenyl rings. Due to the deactivating nature of the acetyl group, the reaction stops after mono-acylation of each phenyl ring, preventing further substitution.[3]

Experimental Protocol

Materials and Equipment

| Reagents | Equipment |

| 1,3,5-Triphenylbenzene | Round-bottom flasks (1 L and 250 mL) |

| Acetyl chloride | Dropping funnel |

| Aluminum chloride (anhydrous) | Reflux condenser |

| Dichloromethane (DCM, anhydrous) | Magnetic stirrer and stir bar |

| Hydrochloric acid (HCl, concentrated) | Ice/water bath |

| Deionized water | Separatory funnel |

| Sodium bicarbonate (NaHCO₃) solution (saturated) | Rotary evaporator |

| Anhydrous magnesium sulfate (MgSO₄) | Filtration apparatus (Büchner funnel) |

| Silica gel for column chromatography | NMR spectrometer |

| Solvents for column chromatography (e.g., petroleum ether, ethyl acetate) | IR spectrometer |

| Deuterated chloroform (CDCl₃) for NMR | Melting point apparatus |

Synthesis Procedure

-

Reaction Setup: In a 1-L round-bottom flask, equipped with a magnetic stir bar and under a nitrogen atmosphere, suspend anhydrous aluminum chloride (33 g, 0.25 mol) in 180 mL of acetyl chloride.[4] Chill this mixture in an ice/water bath.

-

Preparation of Substrate Solution: In a separate 250-mL flask, dissolve 1,3,5-triphenylbenzene (10 g, 0.033 mol) in 200 mL of anhydrous dichloromethane (DCM).[4] Chill this solution in an ice/water bath.

-

Addition of Substrate: Transfer the cold DCM solution of 1,3,5-triphenylbenzene to a chilled, nitrogen-purged dropping funnel. Add the solution dropwise to the stirred AlCl₃/acetyl chloride suspension over a period of 30-60 minutes.[4] The solution will typically turn a deep red color upon addition.[4]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. A precipitate is expected to form during this time.[4]

-

Quenching: Carefully and slowly quench the reaction by pouring the mixture over a stirred mixture of crushed ice and concentrated hydrochloric acid.

-

Work-up:

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and finally with deionized water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system such as a mixture of petroleum ether and ethyl acetate.[1]

-

Data Presentation

The following table summarizes the key quantitative data for the synthesized this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₃₀H₂₄O₃ | [1] |

| Molecular Weight | 432.51 g/mol | [5] |

| Appearance | White to off-white solid | |

| Melting Point | 262-264 °C | [6] |

| Purity | >98% | [5] |

| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 2.66 (s, 9H, -COCH₃), 7.62 (d, J = 8.5 Hz, 6H, Ar-H), 7.70 (s, 3H, Ar-H), 7.87 (d, J = 8.5 Hz, 6H, Ar-H) | [1][6] |

| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | 26.8, 125.2, 128.9, 129.0, 136.9, 141.7, 144.1, 197.7 | [6] |

| IR (KBr) ν (cm⁻¹) | 3050 (Ar C-H), 1680-1720 (C=O stretch), 1600, 1490 (Ar C=C) | [1][6] |

Visualizations

Reaction Workflow

Caption: Experimental workflow for the synthesis of this compound.

Friedel-Crafts Acylation Mechanism

Caption: Mechanism of the Friedel-Crafts acylation of 1,3,5-triphenylbenzene.

References

Application Note: Synthesis of 1,3,5-Tri(4-acetylphenyl)benzene via Acid-Catalyzed Aldol Cyclotrimerization

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3,5-Tri(4-acetylphenyl)benzene is a highly symmetrical aromatic ketone with a trigonal structure.[1] This C3-symmetric molecule serves as a versatile building block, particularly in materials science for the synthesis of advanced materials like metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and polymers.[1] Its unique structure and functional groups also make it a compound of interest in organic synthesis and photocatalysis.[1]

The most common and direct synthetic route to 1,3,5-triarylbenzenes is the acid-catalyzed self-condensation of acetophenone or its derivatives.[2] This transformation, often referred to as an aldol cyclotrimerization, proceeds through a series of aldol-type condensation and dehydration steps where three molecules of the starting ketone react to form the central benzene ring, releasing three molecules of water.[1][2] This application note provides a detailed protocol for the synthesis of this compound using a solid acid catalyst under solvent-free conditions, which offers advantages in terms of efficiency and environmental safety.

Experimental Protocol

This protocol details the synthesis of this compound from the self-condensation of 1-(4-acetylphenyl)ethanone.

Materials and Equipment

-

Reagents:

-

1-(4-acetylphenyl)ethanone (4-acetylacetophenone)

-

Solid acid catalyst (e.g., Nano-silica sulfuric acid, Sulfated Tungstate, or Amberlyst-15)

-

Ethanol (95% or absolute)

-

Tetrahydrofuran (THF)

-

Deionized Water

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

-

Equipment:

-

Round-bottom flask or reaction vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Reflux condenser

-

Buchner funnel and vacuum flask for filtration

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Rotary evaporator

-

Melting point apparatus

-

FTIR and NMR spectrometers for characterization

-

Procedure

-

Reaction Setup:

-

To a clean, dry round-bottom flask, add 1-(4-acetylphenyl)ethanone and the solid acid catalyst (e.g., a 1 mmol to 0.01 g ketone-to-catalyst ratio can be used as a starting point).

-

Place a magnetic stir bar in the flask.

-

The reaction is performed under solvent-free conditions.

-

-

Cyclotrimerization Reaction:

-

Heat the reaction mixture to 100-120°C with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

-

Isolation of Crude Product:

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool slightly.

-

Add hot ethanol to the reaction flask to dissolve the product and suspend the catalyst.

-

Filter the hot mixture through a Buchner funnel to remove the insoluble solid acid catalyst. The catalyst can often be washed with additional hot ethanol, dried, and reused.

-

Transfer the ethanolic filtrate to a beaker.

-

-

Precipitation:

-

While stirring the filtrate, slowly add deionized water until the product precipitates out as a solid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crude solid product by vacuum filtration, washing with a small amount of cold ethanol or an ethanol/water mixture.

-

-

Purification:

-

The crude product can be purified by recrystallization. A mixture of tetrahydrofuran (THF) and water (e.g., 1:1 v/v) is an effective solvent system.[3]

-

Dissolve the crude solid in a minimum amount of hot THF, then slowly add hot water until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the pure crystalline product by vacuum filtration.

-

Dry the final product in a vacuum oven.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized this compound using standard analytical techniques.

-

Melting Point: Determine the melting point and compare it to the literature value.

-

FTIR Spectroscopy: Acquire an infrared spectrum. A prominent, strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the region of 1680-1720 cm⁻¹.[1]

-

NMR Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the chemical structure.

-

Data Presentation

The following table summarizes the key chemical and experimental data for the synthesis.

| Parameter | Description |

| Product Name | This compound |

| IUPAC Name | 1-[4-[3,5-bis(4-acetylphenyl)phenyl]phenyl]ethanone[1] |

| CAS Number | 47732-99-0[1][4][5] |

| Molecular Formula | C₃₀H₂₄O₃[1] |

| Molecular Weight | 432.5 g/mol [1] |

| Starting Material | 1-(4-acetylphenyl)ethanone |

| Reaction Type | Acid-Catalyzed Aldol Cyclotrimerization |

| Catalyst | Heterogeneous solid acid (e.g., Nano-silica sulfuric acid) |

| Reaction Conditions | Solvent-free, 100-120°C, 2-4 hours |

| Product Appearance | Off-white to light yellow solid |

| Purification Method | Recrystallization from THF/Water[3] |

| Key Analytical Data | FTIR (KBr): Strong C=O stretch at ~1680-1720 cm⁻¹[1] |

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

Caption: Reaction scheme for the synthesis of this compound.

Caption: Experimental workflow for the synthesis and purification of the target compound.

References

Application Notes and Protocols: 1,3,5-Tri(4-acetylphenyl)benzene as a Linker for Covalent Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3,5-Tri(4-acetylphenyl)benzene as a versatile building block for the synthesis of Covalent Organic Frameworks (COFs). The unique acetyl functionality of this linker offers significant potential for post-synthetic modification, making the resulting COFs highly adaptable for a range of applications, including catalysis, gas separation, and notably, as advanced platforms for drug delivery.

Introduction to this compound in COF Synthesis

This compound is a symmetrical, tripodal organic linker that can be utilized in the construction of highly ordered, porous crystalline materials known as Covalent Organic Frameworks (COFs).[1] Unlike the more commonly employed formyl or carboxylic acid-functionalized linkers, the acetyl groups of this compound offer distinct reactivity pathways for both the initial framework synthesis and subsequent functionalization.

The primary route for forming COFs with this linker is through aldol-type condensation reactions.[1] Furthermore, the ketone functional groups are amenable to a variety of post-synthetic modifications (PSM), a powerful strategy for tailoring the chemical and physical properties of the COF for specific applications.[1][2] This adaptability is of particular interest in the field of drug development, where precise control over the carrier's properties is paramount for effective and targeted drug delivery.[3][4][5][6]

Potential Applications in Drug Development

While direct drug delivery studies using COFs synthesized from this compound are emerging, the inherent properties of these materials suggest significant potential:

-

High Drug Loading Capacity: The porous nature and high surface area of COFs allow for the encapsulation of large quantities of therapeutic agents.

-

Controlled Release: The drug release kinetics can be tuned by modifying the pore size and surface chemistry of the COF.[7]

-

Targeted Delivery: The surface of the COF can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug-loaded framework to specific cells or tissues.

-

Biocompatibility: COFs are constructed from light elements such as carbon, hydrogen, and oxygen, which generally exhibit good biocompatibility.[4]

The workflow for utilizing a this compound-based COF in a drug delivery context is conceptualized below.

Quantitative Data Summary

The following table summarizes the expected physicochemical properties of a hypothetical COF synthesized from this compound, based on data from analogous COF structures.

| Property | Expected Value Range | Characterization Method |

| BET Surface Area (m²/g) | 500 - 1500 | Nitrogen Adsorption |

| Pore Diameter (nm) | 1.5 - 3.0 | NLDFT Analysis |

| Thermal Stability (°C) | > 350 | TGA |

| Crystalline Structure | Hexagonal or other | PXRD |

Experimental Protocols

Protocol for COF Synthesis via Aldol Condensation

This protocol describes a general procedure for the synthesis of a crystalline COF from this compound.

Materials:

-

This compound

-

1,4-Dioxane (anhydrous)

-

Mesitylene (anhydrous)

-

6M Aqueous Acetic Acid

-

Pyrex tube (10 mm outer diameter)

Procedure:

-

In a Pyrex tube, add this compound (e.g., 0.1 mmol).

-

Add a mixture of anhydrous 1,4-dioxane and mesitylene (e.g., 1:1 v/v, 1.0 mL).

-

Add 6M aqueous acetic acid (e.g., 0.1 mL) as a catalyst.

-

The tube is flash-frozen in liquid nitrogen, evacuated to high vacuum, and flame-sealed.

-

The sealed tube is heated in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 72 hours).

-

After cooling to room temperature, the solid precipitate is collected by filtration.

-

The collected solid is washed sequentially with anhydrous acetone and anhydrous tetrahydrofuran (THF).

-

The purified COF is dried under vacuum at an elevated temperature (e.g., 150 °C) overnight.

Protocol for Post-Synthetic Modification (PSM)

This protocol outlines a hypothetical example of a post-synthetic modification to introduce hydroxyl groups, which can then be used for further functionalization, such as drug conjugation.

Reaction: Reduction of the acetyl groups to secondary alcohols.

Materials:

-

Synthesized Acetyl-Functionalized COF

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium Borohydride (NaBH₄)

-

Methanol

-

Deionized Water

Procedure:

-

Suspend the acetyl-functionalized COF (e.g., 100 mg) in anhydrous THF (e.g., 20 mL) in a round-bottom flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of sodium borohydride in THF (e.g., 5 equivalents per acetyl group).

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 24 hours.

-

Quench the reaction by the slow addition of methanol.

-

Collect the solid by filtration and wash thoroughly with deionized water and then with acetone.

-

Dry the resulting hydroxyl-functionalized COF under vacuum.

Verification of Modification:

-

FT-IR Spectroscopy: Disappearance of the carbonyl (C=O) stretching peak (around 1680 cm⁻¹) and a broad appearance of the hydroxyl (O-H) stretching peak (around 3400 cm⁻¹).

-

Solid-State ¹³C NMR: A shift in the carbonyl carbon resonance to a resonance indicative of a secondary alcohol carbon.

Characterization of the Synthesized COF

A suite of analytical techniques should be employed to confirm the successful synthesis and determine the properties of the COF.

-

Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and determine the crystal structure of the COF.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the formation of the covalent linkages and the presence of the acetyl functional groups.

-

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy (¹³C CP-MAS): To provide detailed information about the local chemical environment of the carbon atoms in the framework.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the COF.

-

Nitrogen Adsorption-Desorption Isotherms (BET Analysis): To determine the surface area and pore size distribution of the material.

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of the synthesized COF.

Conclusion

This compound is a promising linker for the development of highly functional and adaptable Covalent Organic Frameworks. The presence of acetyl groups provides a unique opportunity for post-synthetic modification, enabling the fine-tuning of the COF's properties for specialized applications. For researchers in drug development, these materials offer a versatile platform for creating next-generation drug delivery systems with high loading capacities and the potential for targeted and controlled release. The protocols and data presented herein provide a foundational guide for the synthesis, characterization, and application of these novel materials.

References

- 1. Postsynthetic functionalization of covalent organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. Covalent Organic Frameworks as Nanocarriers for Improved Delivery of Chemotherapeutic Agents [mdpi.com]

- 5. Covalent Organic Frameworks: From Materials Design to Biomedical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Preparation of Metal-Organic Frameworks (MOFs) with 1,3,5-Tri(4-acetylphenyl)benzene

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including gas storage, catalysis, and notably, drug delivery.[1][2] The choice of the organic linker is crucial in determining the final structure and properties of the MOF.

1,3,5-Tri(4-acetylphenyl)benzene is a promising but less explored trigonal organic linker for MOF synthesis.[3] Its C3 symmetry is ideal for creating highly porous, three-dimensional networks. Unlike the more common carboxylate-based linkers, the acetyl groups in this compound offer unique coordination possibilities and potential sites for post-synthetic modification, which can be leveraged to enhance interactions with specific guest molecules, such as therapeutic agents.[3] These application notes provide a generalized protocol for the synthesis of MOFs using this linker, their characterization, and their application in drug delivery.

Section 1: Synthesis Protocol for a Hypothetical MOF

This section outlines a generalized solvothermal method for the synthesis of a Metal-Organic Framework using this compound as the organic linker. The solvothermal method is widely used for MOF synthesis as it facilitates the crystallization of the framework under controlled temperature and pressure.[4][5]

Materials and Equipment:

-

This compound (ligand)

-

Metal Salt (e.g., Zinc(II) nitrate hexahydrate, Copper(II) nitrate trihydrate, Zirconium(IV) chloride)

-

Solvent: N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF)

-

Teflon-lined stainless-steel autoclave (20-50 mL)

-

Analytical balance

-

Glass vials

-

Oven

-

Centrifuge

-

Ultrasonic bath

Protocol:

-

Precursor Solution Preparation:

-

In a 20 mL glass vial, dissolve this compound in 10 mL of DMF. The molar quantity will depend on the desired metal-to-ligand ratio (commonly 1:1, 2:1, or 3:2).

-

In a separate vial, dissolve the chosen metal salt in 10 mL of DMF.

-

Mix the two solutions in a single vial. For some syntheses, particularly with Zr-based MOFs, a modulator like benzoic acid or acetic acid may be added to control crystal growth.[6]

-

-

Solvothermal Reaction:

-

Use an ultrasonic bath to ensure the precursor solution is homogeneous.[6]

-

Transfer the solution into a Teflon-lined autoclave.

-

Seal the autoclave tightly and place it in a preheated oven.

-

Heat the autoclave at a constant temperature, typically between 100°C and 150°C, for 24 to 72 hours.

-

-

Product Isolation and Purification:

-

After the reaction time, allow the oven to cool down slowly to room temperature.

-

Carefully retrieve the autoclave. Crystalline product should be visible at the bottom of the Teflon liner.

-

Decant the mother liquor and wash the solid product with fresh DMF (3 times) to remove unreacted starting materials.

-

To activate the MOF, the DMF solvent molecules within the pores must be exchanged. Soak the crystals in a volatile solvent like ethanol or acetone for 2-3 days, replacing the solvent frequently.

-

Collect the purified crystals by centrifugation.

-

Dry the final product under vacuum at an elevated temperature (e.g., 80-120°C) to remove the solvent completely.

-

Section 2: Physicochemical Characterization

After synthesis, a thorough characterization is essential to confirm the structure, purity, and properties of the MOF.

Key Characterization Techniques:

-

Powder X-Ray Diffraction (PXRD): Used to confirm the crystallinity and phase purity of the synthesized MOF. The experimental pattern is compared with a simulated pattern if the crystal structure is known.[5]

-

Scanning Electron Microscopy (SEM): Provides information on the morphology, size, and homogeneity of the MOF crystals.[7]

-

Thermogravimetric Analysis (TGA): Determines the thermal stability of the MOF and confirms the removal of solvent molecules during activation. The analysis shows weight loss at different temperature ranges corresponding to the loss of guest molecules and framework decomposition.[4]

-

Brunauer-Emmett-Teller (BET) Analysis: Nitrogen adsorption-desorption isotherms at 77 K are used to calculate the specific surface area, pore volume, and pore size distribution, which are critical parameters for drug loading applications.[4]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of the organic linker within the framework and provides evidence of coordination to the metal center. A shift in the carbonyl (C=O) stretching frequency of the acetyl group (typically 1680-1720 cm⁻¹) to a lower wavenumber would indicate successful coordination.[3]

Table 1: Physicochemical Properties of MOFs from Analogous Tritopic Ligands (Note: Data below is for MOFs synthesized with 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM), a structurally analogous C3-symmetric ligand, as specific data for this compound MOFs is not readily available.)

| MOF Name | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size Range (nm) | Reference |

| TIBM-Al | Al³⁺ | 647 | 0.36 | 1.0 - 3.0 | [4] |

| TIBM-Cr | Cr³⁺ | 702 | 0.52 | 1.0 - 4.0 | [4] |

| TIBM-Cu | Cu²⁺ | 430 | 0.23 | 0.3 - 1.5 | [4] |

Section 3: Application Protocol - Drug Delivery

MOFs are excellent candidates for drug delivery due to their high loading capacity and the potential for controlled release.[8] This protocol describes a general method for encapsulating a therapeutic agent and studying its subsequent release profile.

Part A: Drug Loading

-

MOF Activation: Ensure the synthesized MOF is fully activated (i.e., pores are free of solvent molecules) by heating under vacuum.

-

Drug Solution: Prepare a concentrated solution of the desired drug (e.g., Ibuprofen, 5-Fluorouracil[9]) in a suitable solvent (e.g., ethanol, hexane).

-

Encapsulation: Immerse a known quantity of the activated MOF in the drug solution. Stir the suspension at room temperature for 24-48 hours to allow the drug molecules to diffuse into the MOF pores.[10]

-

Isolation: Collect the drug-loaded MOF by centrifugation.

-

Washing: Briefly rinse the collected solid with a small amount of fresh solvent to remove drug molecules adsorbed only on the external surface.

-

Quantification: Determine the amount of loaded drug by measuring the decrease in drug concentration in the supernatant using UV-Vis spectroscopy or by digesting the loaded MOF in an acidic solution and measuring the released drug.

Part B: In Vitro Drug Release

-

Release Medium: Prepare a release medium that simulates physiological conditions, such as Phosphate-Buffered Saline (PBS) at pH 7.4.

-

Release Study: Suspend a known amount of the drug-loaded MOF in a fixed volume of the release medium. Place the suspension in a shaker bath maintained at 37°C.

-

Sampling: At predetermined time intervals, take a small aliquot of the release medium. Centrifuge the aliquot to separate the MOF particles.

-

Analysis: Measure the concentration of the released drug in the supernatant using UV-Vis spectroscopy at the drug's maximum absorbance wavelength.

-

Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the release profile.

Table 2: Bio-application Data for MOFs from Analogous Ligand BTB (Note: Data below is for a MOF synthesized with 1,3,5-Tris(4-carboxyphenyl)benzene (BTB), a carboxylate analogue of the target ligand.)

| MOF Name | Application | Target | Metric | Result | Reference |

| Ti/BTB-MOF | Anticancer | Bone Cancer Cells | IC₅₀ | 152 - 201 µg/mL | [11] |

| Ti/BTB-MOF | Antibacterial | Various Strains | MIC | 2 - 64 µg/mL | [11] |

These tables provide researchers with a baseline for expected quantitative outcomes when working with MOFs derived from structurally similar C3-symmetric linkers. The protocols and data serve as a foundational guide for synthesizing and evaluating novel MOFs from this compound for drug development and other scientific applications.

References

- 1. Metal-Organic Framework (MOF)-Based Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Buy this compound | 47732-99-0 [smolecule.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Puffed-up MOFs for improved drug delivery - American Chemical Society [acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Note: Protocol for the Purification of 1,3,5-Tri(4-acetylphenyl)benzene by Recrystallization

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3,5-Tri(4-acetylphenyl)benzene is a versatile organic compound with significant applications in materials science and organic synthesis. Its unique molecular structure makes it a valuable building block for the creation of advanced polymers, liquid crystals, and covalent organic frameworks (COFs). Given its utility, obtaining high-purity this compound is crucial for reliable and reproducible research outcomes. This application note provides a detailed protocol for the purification of this compound using a mixed-solvent recrystallization method.

Principle of Recrystallization

Recrystallization is a fundamental purification technique for solid organic compounds. The principle relies on the differential solubility of the compound of interest and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. As the hot, saturated solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor. The high symmetry and aromatic character of this compound can result in limited solubility in common solvents, making the choice of an appropriate solvent system critical for successful purification[1].

Experimental Protocol

This protocol is adapted from a reported method for the bulk recrystallization of 1,3,5-tris(4-acetylphenyl)benzene[2].

Materials and Equipment:

-

Crude this compound

-

Tetrahydrofuran (THF)

-

Deionized Water (H₂O)

-

Erlenmeyer flask (large enough to hold the entire solvent volume)

-

Heating mantle or hot plate with a water bath

-

Magnetic stirrer and stir bar

-

Buchner funnel and flask

-

Filter paper

-

Spatula

-

Oven or vacuum oven

Procedure:

-

Solvent Preparation: Prepare a 1:1 (v/v) mixture of tetrahydrofuran (THF) and deionized water.

-

Dissolution:

-

Place the crude this compound into a large Erlenmeyer flask.

-

For every 1 gram of crude product, add 100 mL of the prepared 1:1 THF/H₂O solvent mixture[2].

-

Add a magnetic stir bar to the flask.

-

-

Heating and Dissolving:

-

Gently heat the mixture to 70°C using a heating mantle or a water bath on a hot plate, with continuous stirring[2].

-

Continue heating and stirring until the solid is completely dissolved. The solution may appear clear or slightly colored depending on the impurities.

-

-

Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. This step should be done quickly to prevent premature crystallization.

-

Crystallization:

-

Once the solid is fully dissolved, remove the flask from the heat source.

-

Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

-